Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
CAS No.: 197569-11-2
Cat. No.: VC2059124
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197569-11-2 |
---|---|
Molecular Formula | C12H18N2O2 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 |
Standard InChI Key | BXCZVPSAYHBSQZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 |
Introduction
Chemical Structure and Properties
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, also known as tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate, is an organic compound with distinct structural features. It contains a piperidine core structure with a cyanomethylene (or cyanomethylidene) substituent at the 4-position and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom .
Structural Characteristics
The compound exhibits a nitrogen-containing heterocyclic structure (piperidine) as its core scaffold. The cyanomethylidene group introduces a nitrile functionality attached via a double bond, which contributes significantly to the compound's reactivity profile. The tert-butoxycarbonyl group serves as a protective group for the piperidine nitrogen, a common strategy in synthetic organic chemistry to control reactivity during multi-step syntheses .
Basic Properties
The fundamental chemical and physical properties of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 197569-11-2 |
Molecular Formula | C₁₂H₁₈N₂O₂ |
Molecular Weight | 222.28 g/mol |
Melting Point | 121-122°C |
Physical State | Solid at room temperature |
MDL Number | MFCD03695496 |
The compound typically exhibits properties associated with both piperidine derivatives and carboxylate esters. It demonstrates moderate solubility in organic solvents, attributed to the presence of the tert-butyl group, which enhances hydrophobic interactions .
Chemical Reactivity and Synthetic Applications
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate possesses several reactive functional groups that facilitate its participation in diverse chemical transformations.
Reactive Centers
The compound features multiple reactive centers that enable its participation in various chemical reactions:
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The nitrile group (cyano functionality) can participate in nucleophilic additions and cycloadditions
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The exocyclic double bond can undergo addition reactions
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The tert-butoxycarbonyl protecting group can be cleaved under acidic conditions to reveal the secondary amine
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The piperidine ring provides a scaffold for further functionalization
Synthetic Utility
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of the cyano group provides an opportunity for further transformations, including hydrolysis to carboxylic acids, reduction to amines, or conversion to other functional groups. This versatility makes the compound valuable in the synthesis of pharmaceutical intermediates and fine chemicals .
Stock Solution Preparation
For research applications requiring precise concentrations, the following table provides guidelines for preparing stock solutions of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate in various concentrations:
Desired Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.4988 mL | 22.4942 mL | 44.9883 mL |
5 mM | 0.8998 mL | 4.4988 mL | 8.9977 mL |
10 mM | 0.4499 mL | 2.2494 mL | 4.4988 mL |
These calculations are based on the molecular weight of 222.28 g/mol and provide guidelines for preparing solutions of specific molarity depending on the available quantity of the compound .
Quantity | Price Range (EUR) |
---|---|
100 mg | €30.00 - €32.00 |
250 mg | €36.00 - €49.00 |
1 g | €56.00 - €84.00 |
5 g | €190.00 - €265.00 |
10 g | €350.00 - €534.00 |
25 g | €877.00 or inquire |
These prices reflect the specialized nature of the compound and may vary based on purity specifications, supplier policies, and market conditions .
Applications in Research and Development
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate has several important applications in chemical research and pharmaceutical development.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those containing modified piperidine structures. The protected nitrogen and the reactive cyanomethylidene group allow for controlled and selective chemical transformations, making it useful in multi-step synthesis protocols for drug candidates .
Organic Synthesis
In synthetic organic chemistry, the compound provides:
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A source of protected piperidine functionality
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A platform for introducing cyano-containing substituents
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A building block for heterocyclic chemistry
Medicinal Chemistry
Due to its structural features, tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate has potential applications in medicinal chemistry:
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As a scaffold for developing compounds with biological activity
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For structure-activity relationship studies
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In the design of enzyme inhibitors
Future Research Perspectives
The unique structural features and reactivity profile of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate suggest several promising directions for future research and development.
Challenges and Opportunities
The continued study and application of this compound face both challenges and opportunities:
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Challenges include optimizing reaction conditions for selective transformations and improving cost-effectiveness for larger-scale applications
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Opportunities exist in exploring new reaction pathways, developing structure-activity relationships, and applying the compound in emerging areas of chemical biology and materials science
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